molecular formula C8H4Br2F4 B8183835 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide

4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide

Cat. No.: B8183835
M. Wt: 335.92 g/mol
InChI Key: CUCKCNJOIABROK-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound characterized by a benzyl bromide core substituted with bromine (Br) at position 4, fluorine (F) at position 2, and a trifluoromethyl (CF₃) group at position 3. This arrangement confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its molecular formula is C₈H₄Br₂F₄, with a molecular weight of 319.98 g/mol (estimated). The compound’s reactivity is influenced by the electron-withdrawing effects of Br, F, and CF₃, which enhance the electrophilicity of the benzylic carbon, facilitating nucleophilic substitution (Sₙ2) reactions .

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-3-4-1-2-5(10)6(7(4)11)8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCKCNJOIABROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nitration and Bromination

3-(Trifluoromethyl)aniline undergoes nitration with mixed acid (H₂SO₄/HNO₃) at -5 to +5°C to yield 3-nitro-5-(trifluoromethyl)aniline. The nitro group directs subsequent bromination to the para position (C-4) using cuprous bromide (CuBr) in HBr at 70–100°C.

Reaction Conditions :

  • Temperature: 70–100°C

  • Time: 0.5–1 hour

  • Yield: ~85% (theoretical)

Step 2: Reduction and Diazotization-Fluorination

The nitro group is reduced to an amine using sodium sulfide (Na₂S) in water at reflux (15–20 hours). Diazotization with NaNO₂ in HF at -5°C followed by thermal decomposition introduces fluorine at C-2.

Key Parameters :

  • Diazotization Temperature: -3 to +3°C

  • Fluorination Agent: Anhydrous HF

  • Yield: 70–75%

Step 3: Side-Chain Bromination

The methyl group is brominated under UV light (λ > 300 nm) with Br₂ at 160–180°C.

Optimization :

  • Bromine Feed Ratio: 4:1 to 6:1 (substrate:Br₂)

  • Time: 2 hours

  • Yield: 80–85%

Step 1: Trifluoromethylation via Grignard Reaction

2-Fluoro-4-bromotoluene is treated with CF₃MgBr in THF at -78°C to install the -CF₃ group at C-3.

Challenges :

  • Low yields due to steric hindrance from adjacent substituents.

  • Requires strict anhydrous conditions.

Step 2: Bromination of the Methyl Group

Analogous to Route 1, UV-induced bromination converts the methyl to benzyl bromide.

Industrial-Scale Considerations

ParameterRoute 1Route 2
Total Steps54
Overall Yield45–50%30–35%
ScalabilityHighModerate
Cost Efficiency$$$$$

Catalyst Systems :

  • Cuprous bromide (CuBr) for bromination.

  • Palladium catalysts for potential coupling reactions (unexplored in patents).

Critical Analysis of Methodologies

Regioselectivity in Electrophilic Substitution

The -CF₃ group’s strong meta-directing effect complicates nitration and bromination. Patent CN1047377C circumvents this by using diazonium intermediates to override inherent directing effects, ensuring precise substitution patterns.

Side Reactions and Byproduct Formation

  • Nitration : Competing ortho/para products necessitate careful temperature control (-5 to +5°C).

  • Fluorination : HF handling requires specialized equipment to avoid safety hazards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding hydrocarbons.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the bromomethyl group to form carboxylic acids[][3].

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products Formed

Scientific Research Applications

Chemistry

4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex organic molecules and fluorinated aromatic compounds. The unique substitution pattern of this compound allows for diverse synthetic pathways, making it an essential intermediate in various chemical reactions.

Medicinal Chemistry

Research indicates that this compound has potential applications in the development of bioactive molecules and pharmaceuticals. The presence of halogen substituents can enhance the pharmacokinetic properties of drug candidates, making them more effective in therapeutic applications. Studies have explored its role in synthesizing novel drugs with improved efficacy against diseases.

Agrochemicals

In agricultural research, 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide is investigated for its potential use in formulating agrochemicals, including herbicides and pesticides. The compound's unique properties can contribute to more effective crop protection solutions by enhancing the stability and efficacy of active ingredients.

Material Science

The compound is also explored for its applications in material science, particularly in developing specialty materials such as polymers and coatings. The incorporation of fluorinated groups can improve chemical stability, durability, and resistance to solvents, making these materials suitable for various industrial applications.

While specific biological activity data on 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide is limited, compounds with similar structures often exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles in drug candidates. Interaction studies are crucial for evaluating safety profiles and therapeutic potentials.

Case Studies

  • Pharmaceutical Development:
    • A study investigated the synthesis of novel strobilurin analogues using benzyl bromides as intermediates, highlighting the role of halogenated compounds like 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide in developing antifungal agents .
  • Agrochemical Formulation:
    • Research into the synthesis of pyrethroid intermediates demonstrated the utility of similar brominated compounds in creating effective insecticides .
  • Material Science Innovations:
    • Investigations into fluorinated polymers have shown that incorporating compounds like 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide can lead to materials with enhanced thermal and chemical resistance .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 4-bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide with structurally related benzyl bromides, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of Substituted Benzyl Bromides

Compound Name Substituents (Positions) Molecular Weight (g/mol) Reactivity (Electronic Effects) Boiling Point (°C) Key Applications
4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide Br (4), F (2), CF₃ (3) 319.98 High (σ ≈ 0.23 [Br] + 0.34 [CF₃] + 0.06 [F]) ~200–210 (estimated) Pharmaceutical intermediates
4-(Trifluoromethyl)benzyl bromide CF₃ (4) 239.03 Moderate (σ ≈ 0.54 [CF₃]) Not reported Alkylating agent in organic synthesis
3-Fluoro-4-(trifluoromethyl)benzyl bromide F (3), CF₃ (4) 238.03 High (σ ≈ 0.54 [CF₃] + 0.06 [F]) 206.8 Drug synthesis intermediates
4-Chloro-3-(trifluoromethylthio)benzyl bromide Cl (4), SCF₃ (3) 305.54 Very high (σ ≈ 0.23 [Cl] + 1.44 [SCF₃]) Not reported High-reactivity electrophiles
2-Bromo-5-(trifluoromethyl)benzyl bromide Br (2), CF₃ (5) 317.93 Moderate (σ ≈ 0.23 [Br] + 0.54 [CF₃]) Not reported Specialty chemicals

Key Observations:

Electronic Effects: The CF₃ group (σ ≈ 0.54) and Br (σ ≈ 0.23) are strong electron-withdrawing groups (EWGs), while F (σ ≈ 0.06, meta) has a weaker but additive effect. The target compound’s cumulative σ value (~0.63) suggests high electrophilicity, surpassing analogs like 4-(trifluoromethyl)benzyl bromide (σ ≈ 0.54) but remaining below 4-chloro-3-(trifluoromethylthio)benzyl bromide (σ ≈ 1.67) .

Reactivity in Sₙ2 Reactions :

  • The target compound’s high electrophilicity makes it suitable for demanding alkylation reactions, such as forming carbon-carbon bonds in drug candidates. However, steric hindrance may limit its use compared to para-substituted analogs like 4-(trifluoromethyl)benzyl bromide .

Physical Properties :

  • The boiling point of the target compound is estimated to align with analogs like 3-fluoro-4-(trifluoromethyl)benzyl bromide (206.8°C) due to similar molecular weights and polarities .
  • Density is expected to be higher (~1.6–1.7 g/cm³) than simpler benzyl bromides due to bromine’s atomic mass .

Applications :

  • Pharmaceuticals : Used to synthesize kinase inhibitors or anti-inflammatory agents requiring precise substitution patterns .
  • Agrochemicals : Serves as a building block for herbicides with enhanced metabolic stability due to fluorine and CF₃ groups .

Research Findings and Mechanistic Insights

  • A study comparing substituted benzyl bromides () demonstrated that electron-withdrawing substituents accelerate Sₙ2 reactions by stabilizing transition states through inductive effects. The target compound’s trifluoromethyl group significantly enhances reactivity, though steric effects from the 2-fluoro group may offset this advantage in some cases.
  • Safety : Like other benzyl bromides, the compound is corrosive (H314 hazard statement) and requires handling under inert conditions .

Biological Activity

4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide is a halogenated organic compound with significant interest in medicinal chemistry due to its unique structural features, including the trifluoromethyl group, which enhances biological activity. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

  • IUPAC Name: 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide
  • Molecular Formula: C9H5Br2F4
  • Molecular Weight: 327.94 g/mol

Biological Activity Overview

The biological activity of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group significantly alters the compound's lipophilicity and metabolic stability, which are crucial for its pharmacokinetic properties.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, a study showed that derivatives of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide possess significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

A notable case study investigated the anticancer activity of related compounds with similar structural motifs. Research indicated that these compounds could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival . The trifluoromethyl group was found to enhance the binding affinity to cancer-related targets, leading to increased potency compared to non-fluorinated analogs.

Comparative Analysis

To illustrate the unique biological activity of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide compared to similar compounds, a table summarizing key findings is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromideModerateSignificantEnzyme inhibition, receptor modulation
4-BromobenzotrifluorideLowModerateReceptor modulation
4-(Trifluoromethyl)benzoic acidHighLowEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide?

  • Methodological Answer : The compound can be synthesized via bromination of the corresponding benzyl alcohol or toluene derivative using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under acidic conditions. For example, analogous compounds (e.g., 3-(trifluoromethyl)benzyl bromide) are synthesized using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . Purification typically involves column chromatography with hexane/ethyl acetate gradients to isolate the product.

Q. How can the reactivity of this compound toward nucleophiles be characterized?

  • Methodological Answer : The benzyl bromide group (-CH2Br) is highly electrophilic. Reactivity can be assessed via nucleophilic substitution (SN2) reactions with amines, thiols, or alkoxides. For example, reaction with piperazine in DMF at 60°C yields substituted benzyl amines. Kinetic studies (e.g., monitoring by HPLC or NMR) under varying temperatures and solvents (e.g., DMF vs. THF) can quantify reaction rates and activation energy .

Q. What purification techniques are recommended for isolating high-purity 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide?

  • Methodological Answer :

  • Distillation : For large-scale synthesis, vacuum distillation (30–50°C, 0.1 mmHg) can separate the product from low-boiling impurities.
  • Chromatography : Flash chromatography with silica gel and a hexane:ethyl acetate (9:1) eluent is effective for lab-scale purification.
  • Recrystallization : Use a solvent pair like dichloromethane/hexane to recrystallize the product, achieving >98% purity (verified by GC-MS) .

Advanced Research Questions

Q. How does steric hindrance from the trifluoromethyl and fluoro substituents influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The trifluoromethyl (-CF3) and fluoro (-F) groups at positions 3 and 2 create steric and electronic effects that direct cross-coupling (e.g., Suzuki-Miyaura) to the para position relative to the bromine. Computational modeling (DFT) of transition states and experimental validation via NMR reaction monitoring (e.g., using Pd(PPh3)4 catalyst) can elucidate regioselectivity. For example, couplings with arylboronic acids show >90% selectivity for the para product .

Q. What spectroscopic challenges arise in characterizing this compound, and how can they be resolved?

  • Methodological Answer :

  • 19F NMR : Overlapping signals from -CF3 and -F groups can complicate interpretation. Use high-field NMR (≥500 MHz) and decoupling techniques to resolve splitting patterns.
  • Mass Spectrometry : Fragmentation of the benzyl bromide moiety may obscure molecular ion peaks. Employ soft ionization methods (e.g., ESI) and compare with theoretical isotopic patterns (m/z 305.95 for [M+H]+) .
  • X-ray Crystallography : Co-crystallization with a stabilizing agent (e.g., triphenylphosphine) can yield crystals suitable for resolving the stereoelectronic effects of substituents .

Q. How can this compound be applied in synthesizing bioactive molecules, such as NK1 receptor antagonists?

  • Methodological Answer : The benzyl bromide serves as a key intermediate for introducing trifluoromethylbenzyl groups into pharmacophores. For example:

  • Step 1 : React with L-733,060 precursor (a neurokinin antagonist) via nucleophilic substitution in DMF using Cs2CO3 as a base.
  • Step 2 : Optimize yield (70–85%) by varying reaction time (2–6 h) and temperature (40–80°C).
  • Validation : Confirm bioactivity via in vitro receptor binding assays (IC50 < 10 nM) .

Q. What environmental factors critically impact the stability of this compound during storage?

  • Methodological Answer :

  • Moisture : Hydrolysis of the C-Br bond occurs in humid conditions. Store under inert gas (Ar/N2) with molecular sieves.
  • Light : UV exposure degrades the compound. Use amber vials and conduct stability studies (HPLC purity checks over 6 months at 4°C).
  • Temperature : Decomposition accelerates above 25°C. Differential scanning calorimetry (DSC) can determine the thermal degradation onset (~120°C) .

Contradiction Analysis

  • vs. 12 : emphasizes SN2 mechanisms for benzyl bromides, while reports radical pathways in some coupling reactions. To resolve, perform mechanistic studies (e.g., radical trapping with TEMPO) to confirm the dominant pathway under specific conditions.
  • vs. 17 : Conflicting melting points (mp 30°C in vs. decomposition at 120°C in ) may arise from impurities. Reproduce purification methods and validate purity via elemental analysis .

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